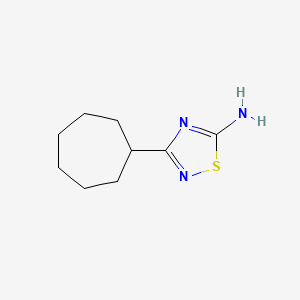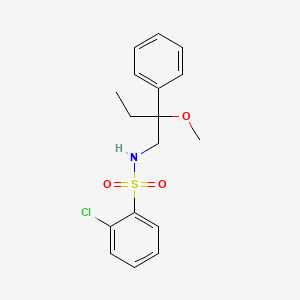
2-氯-N-(2-甲氧基-2-苯基丁基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, a methoxy group, and a phenylbutyl group attached to the benzenesulfonamide core
科学研究应用
2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential anticancer and antimicrobial agents.
Biological Studies: It is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX inhibition, which is relevant in cancer research.
Chemical Biology: It is used in the design and synthesis of chemical probes to study biological pathways and molecular interactions.
作用机制
Target of Action
The primary target of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .
Mode of Action
The compound acts as an inhibitor of CA IX . By inhibiting this enzyme, the compound disrupts the tumor cells’ metabolism, which shifts to anaerobic glycolysis due to changes in gene expression . This disruption can lead to uncontrolled cell proliferation and tumor hypoxia .
Biochemical Pathways
The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system , a crucial biochemical pathway in maintaining pH balance within cells . This disruption can lead to significant modifications in pH, affecting the downstream effects such as cellular metabolism and growth .
Result of Action
The inhibition of CA IX by 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can lead to antiproliferative effects . This means the compound can prevent or slow down the growth of tumor cells, making it a potential candidate for anticancer therapy .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH of the environment, presence of other interacting molecules, and the specific characteristics of the target cells. For instance, the overexpression of CA IX in tumor cells creates a unique environment that allows this compound to selectively target and inhibit these cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-methoxy-2-phenylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide may involve the use of large-scale reactors and automated systems to control the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve the use of solvents and reagents that are more cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: Products such as N-(2-methoxy-2-phenylbutyl)benzenesulfonamide derivatives.
Oxidation: Products such as 2-methoxy-2-phenylbutylbenzenesulfonic acid.
Reduction: Products such as 2-amino-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide.
相似化合物的比较
Similar Compounds
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- N-chlorobenzenesulfonamide
- 2-chloromethyl-2-phenylpropane
Uniqueness
2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and phenylbutyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins. Additionally, the presence of the chloro group allows for further chemical modifications through nucleophilic substitution reactions.
属性
IUPAC Name |
2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-3-17(22-2,14-9-5-4-6-10-14)13-19-23(20,21)16-12-8-7-11-15(16)18/h4-12,19H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHYAMPSSVDLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
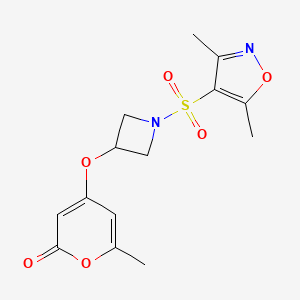
![4-chloro-1-ethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2424193.png)
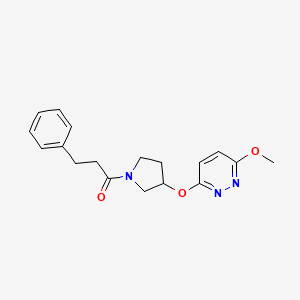
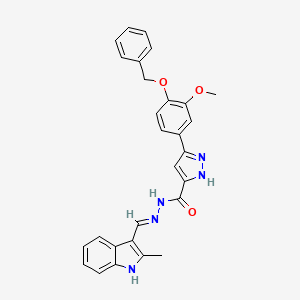
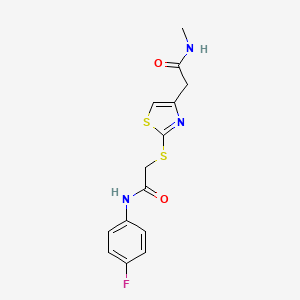

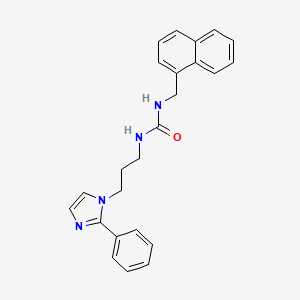
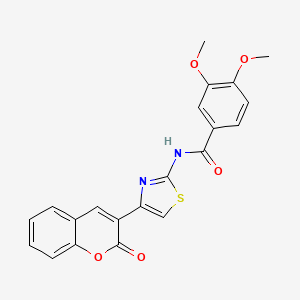
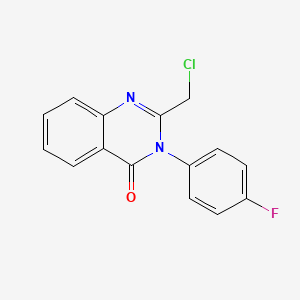

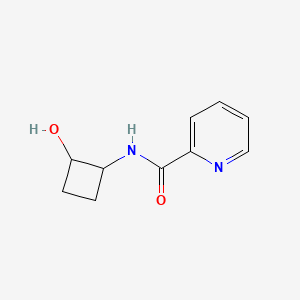
![Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2424206.png)

